2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
2-Benzyl benzimidazole derivatives: Known for their potent pharmacological activities.
Piperidine benzimidazolone derivatives: Also exhibit significant biological effects. The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H31N5O |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-benzyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C32H31N5O/c1-24-27(22-25-10-4-2-5-11-25)32(37-30-15-9-8-14-29(30)34-31(37)28(24)23-33)36-18-16-35(17-19-36)20-21-38-26-12-6-3-7-13-26/h2-15H,16-22H2,1H3 |
InChI Key |
QLUIYMAVAVFTBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)CCOC6=CC=CC=C6)C#N |
Origin of Product |
United States |
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